molecular formula C14H18 B7771869 1,2,3,4,5,6,7,8-Octahydroanthracene CAS No. 26655-71-0

1,2,3,4,5,6,7,8-Octahydroanthracene

Cat. No.: B7771869
CAS No.: 26655-71-0
M. Wt: 186.29 g/mol
InChI Key: LFAYMJXHGYUQNV-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroanthracene is a hydrogenated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound has the molecular formula C14H18 and a molecular weight of 186.2927 g/mol . It is characterized by the saturation of all double bonds in the anthracene structure, resulting in a fully hydrogenated form.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroanthracene can be synthesized through the hydrogenation of anthracene. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 4\text{H}2 \rightarrow \text{C}{14}\text{H}_{18} ]

Industrial Production Methods: In an industrial setting, the hydrogenation process is carried out in large reactors where anthracene is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to ensure complete hydrogenation, resulting in high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives.

    Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.

    Substitution: It can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydroanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Anthracene: The parent compound from which 1,2,3,4,5,6,7,8-Octahydroanthracene is derived.

    Tetrahydroanthracene: A partially hydrogenated form of anthracene.

    Hexahydroanthracene: Another intermediate in the hydrogenation process.

Uniqueness: this compound is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its partially hydrogenated counterparts. This makes it valuable in specific applications where stability and reactivity are crucial .

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroanthracene
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InChI

InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2
Source PubChem
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InChI Key

LFAYMJXHGYUQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC2=CC3=C(CCCC3)C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H18
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DSSTOX Substance ID

DTXSID90148324
Record name 1,2,3,4,5,6,7,8-Octahydroanthracene
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Molecular Weight

186.29 g/mol
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Physical Description

Off-white crystalline solid; [Aldrich MSDS]
Record name 1,2,3,4,5,6,7,8-Octahydroanthracene
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CAS No.

1079-71-6, 26655-71-0
Record name 1,2,3,4,5,6,7,8-Octahydroanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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